molecular formula C14H18BrNO3S B2625639 4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane CAS No. 866155-26-2

4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B2625639
CAS No.: 866155-26-2
M. Wt: 360.27
InChI Key: VZUSEENLJQSZRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-oxa-4-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

Scientific Research Applications

4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane can be compared with other sulfonyl-containing compounds such as:

    4-[(4-Chlorophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane: Similar structure but with a chlorine atom instead of bromine.

    4-[(4-Methylphenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane: Contains a methyl group instead of bromine.

    4-[(4-Nitrophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane: Contains a nitro group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-1-oxa-4-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c15-12-4-6-13(7-5-12)20(17,18)16-10-11-19-14(16)8-2-1-3-9-14/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUSEENLJQSZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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